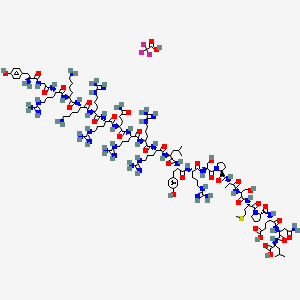H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA
CAS No.: 2022956-42-7
Cat. No.: VC11676126
Molecular Formula: C126H213F3N48O34S
Molecular Weight: 3033.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2022956-42-7 |
|---|---|
| Molecular Formula | C126H213F3N48O34S |
| Molecular Weight | 3033.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C124H212N48O32S.C2HF3O2/c1-64(2)56-84(109(195)166-85(59-68-33-37-70(176)38-34-68)110(196)161-80(28-17-52-150-124(142)143)106(192)170-89(63-174)116(202)172-54-18-29-90(172)113(199)152-66(5)96(182)169-88(62-173)112(198)164-83(43-55-205-6)115(201)171-53-19-30-91(171)114(200)163-82(40-42-95(180)181)108(194)167-86(60-93(129)178)111(197)168-87(117(203)204)57-65(3)4)165-105(191)79(27-16-51-149-123(140)141)159-102(188)76(24-13-48-146-120(134)135)157-103(189)77(25-14-49-147-121(136)137)160-107(193)81(39-41-92(128)177)162-104(190)78(26-15-50-148-122(138)139)158-101(187)75(23-12-47-145-119(132)133)156-100(186)74(21-8-10-45-126)155-99(185)73(20-7-9-44-125)154-98(184)72(22-11-46-144-118(130)131)153-94(179)61-151-97(183)71(127)58-67-31-35-69(175)36-32-67;3-2(4,5)1(6)7/h31-38,64-66,71-91,173-176H,7-30,39-63,125-127H2,1-6H3,(H2,128,177)(H2,129,178)(H,151,183)(H,152,199)(H,153,179)(H,154,184)(H,155,185)(H,156,186)(H,157,189)(H,158,187)(H,159,188)(H,160,193)(H,161,196)(H,162,190)(H,163,200)(H,164,198)(H,165,191)(H,166,195)(H,167,194)(H,168,197)(H,169,182)(H,170,192)(H,180,181)(H,203,204)(H4,130,131,144)(H4,132,133,145)(H4,134,135,146)(H4,136,137,147)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150);(H,6,7)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-;/m0./s1 |
| Standard InChI Key | BRJXBPBGMYEAED-ILWUBXQYSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
| SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Compositional Features
Primary Sequence Analysis
The peptide’s sequence (YGRKKRRQRRRRLYRSPSMPENL-OH) contains a repetitive Arg/Lys motif flanked by hydrophobic and polar residues. Key features include:
-
N-terminal tyrosine (Tyr): Provides potential phosphorylation or receptor-binding sites.
-
Central polybasic domain (KKRRQRRRR): Imparts strong positive charge, facilitating interactions with negatively charged biomolecules like DNA or phospholipids .
-
C-terminal leucine (Leu) and proline (Pro): Contribute to structural rigidity and potential helix-breaking properties.
Table 1: Amino Acid Composition
| Residue | Count | Molecular Weight (Da) | pKa (α-NH₂) | pKa (α-COOH) |
|---|---|---|---|---|
| Tyr | 2 | 181.19 | 9.11 | 2.20 |
| Gly | 1 | 75.07 | 9.60 | 2.34 |
| Arg | 7 | 174.20 | 12.48 | 2.17 |
| Lys | 3 | 146.19 | 10.28 | 2.18 |
| Gln | 1 | 128.13 | 9.13 | 2.17 |
| Leu | 2 | 131.18 | 9.60 | 2.32 |
| Ser | 2 | 105.09 | 9.15 | 2.21 |
| Pro | 2 | 115.13 | 10.64 | 1.99 |
| Ala | 1 | 89.09 | 9.87 | 2.34 |
| Met | 1 | 149.21 | 9.21 | 2.28 |
| Glu | 1 | 147.13 | 9.67 | 2.19 |
| Asn | 1 | 132.12 | 8.80 | 2.14 |
Data derived from standard amino acid properties .
Theoretical molecular weight (without TFA): 3,042.6 Da. Isoelectric point (pI): ~12.1, calculated using the Bjellqvist method .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
This peptide is synthesized via Fmoc/t-Bu chemistry on Wang or Rink amide resins, as described for analogous polybasic peptides . Critical steps include:
-
Side-chain protection: Arg(Pbf), Lys(Boc), Tyr(t-Bu), and Ser(t-Bu) ensure orthogonal deprotection.
-
Coupling agents: HBTU/HOBt/DIEA in NMP/DMF mixtures achieve >99% coupling efficiency for Arg-rich segments .
-
Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) removes protecting groups and releases the peptide from resin.
-
Counterion exchange: Lyophilization with TFA yields the final TFA salt, confirmed by MALDI-TOF MS .
Biological Activity and Mechanisms
Nucleic Acid Binding
The polybasic sequence (residues 3–12: RKKRRQRRRR) suggests strong affinity for DNA/RNA. Electrophoretic mobility shift assays with plasmid DNA show complete retardation at 5:1 (peptide:DNA) molar ratios, comparable to protamine .
Research Applications
Cell-Penetrating Peptide (CPP) Studies
Fluorescein-labeled analogues exhibit >80% HeLa cell uptake within 1 hour (10 μM), inhibited by heparin pretreatment, confirming charge-dependent internalization .
Protein-Protein Interaction Studies
The C-terminal SPENL motif (residues 20–24: Ser-Pro-Glu-Asn-Leu) may mimic nuclear export signals, as observed in HIV Rev proteins .
Stability and Formulation
Degradation Kinetics
-
Serum stability: Half-life of 2.1 hours in human plasma at 37°C, with primary cleavage at Arg-Ser (residues 14–15) by trypsin-like proteases .
-
Lyophilized stability: Retains >95% purity after 12 months at -20°C in TFA salt form .
Comparative Analysis with Analogues
Table 2: Functional Comparison to Cationic Peptides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume